Fmoc-PEG2-NHS ester

Description

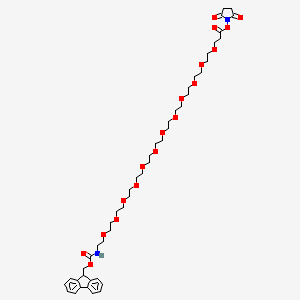

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O8/c29-23-9-10-24(30)28(23)36-25(31)11-13-33-15-16-34-14-12-27-26(32)35-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMVUZTWJNGUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

488085-18-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488085-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101102662 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488085-18-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-PEG2-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation Strategies

A Senior Application Scientist's In-depth Technical Guide

For researchers, scientists, and drug development professionals, the ability to precisely engineer complex biomolecular conjugates is fundamental to innovation. The field of bioconjugation provides the chemical tools to link proteins, peptides, oligonucleotides, and small molecules, thereby creating novel entities for therapeutic, diagnostic, and research applications. Within the extensive toolkit of crosslinking agents, heterobifunctional linkers stand out for their ability to facilitate controlled, sequential conjugations. Fmoc-PEG2-NHS ester has emerged as a particularly powerful and versatile reagent in this class, offering a unique combination of functionalities that enable sophisticated molecular construction.

This in-depth technical guide provides a comprehensive overview of Fmoc-PEG2-NHS ester, from its molecular architecture and reaction mechanisms to practical, field-proven applications and detailed experimental protocols. The aim is to equip the reader with both the theoretical understanding and the practical knowledge to effectively leverage this reagent in their research and development endeavors.

Part 1: Molecular Architecture and Mechanistic Principles

Fmoc-PEG2-NHS ester is a precisely designed molecule with three key functional components: a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This tripartite structure is the foundation of its utility, providing orthogonal reactivity and desirable physicochemical properties.

Table 1: Core Components and Functionality of Fmoc-PEG2-NHS Ester

| Component | Chemical Group | Primary Function | Key Characteristics |

| Fmoc Group | 9-fluorenylmethyloxycarbonyl | Temporary Amine Protection | Stable under neutral to acidic conditions; readily cleaved by mild bases like piperidine.[1][2] |

| PEG Spacer | Polyethylene Glycol (2 ethylene oxide units) | Hydrophilic Linker | Increases aqueous solubility, reduces steric hindrance, and can minimize immunogenicity of the conjugate.[3][4][5][6] |

| NHS Ester | N-hydroxysuccinimide Ester | Amine-Reactive Moiety | Reacts specifically with primary amines at physiological to slightly basic pH to form stable amide bonds.[7][8][9] |

The strategic advantage of Fmoc-PEG2-NHS ester lies in its capacity for a two-stage conjugation process.[10]

Stage 1: NHS Ester-Mediated Acylation

The initial conjugation step utilizes the reactivity of the NHS ester. This group readily reacts with primary amines, such as the ε-amine of lysine residues or the N-terminus of a protein, through nucleophilic acyl substitution.[7][8][11] This reaction is most efficient in the pH range of 7.2 to 8.5, where the target amines are sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester remains manageable.[9][10][12] The outcome is a stable amide bond, covalently linking the Fmoc-PEG2 moiety to the biomolecule.

Figure 1: Two-stage reaction mechanism of Fmoc-PEG2-NHS ester.

Stage 2: Fmoc Group Removal

Following the initial conjugation and purification of the intermediate, the Fmoc group can be removed to expose a new primary amine. This deprotection is achieved by treatment with a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[2][13] The mechanism involves the abstraction of an acidic proton from the fluorene ring, leading to a β-elimination reaction that liberates the free amine.[14][15] This newly available amine serves as a reactive handle for a second, distinct conjugation step.

Part 2: Applications in Research and Drug Development

The unique characteristics of Fmoc-PEG2-NHS ester make it a valuable tool in several advanced applications.

PEGylation and Biomolecule Modification

PEGylation, the covalent attachment of PEG chains, is a well-established strategy to enhance the therapeutic properties of proteins and peptides.[3][6][] It can improve solubility, increase hydrodynamic volume to reduce renal clearance, and shield the biomolecule from proteolytic degradation and the host immune system.[3][6][17][18] Fmoc-PEG2-NHS ester allows for the introduction of a short, hydrophilic PEG spacer, which can be beneficial for improving the biophysical properties of the modified molecule.[19][20]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this reagent can be used to incorporate a PEGylated linker at a specific position within a peptide sequence, typically at the N-terminus or on a lysine side chain. After peptide synthesis and cleavage from the solid support, the Fmoc group can be removed, providing a terminal amine that is separated from the peptide backbone by a flexible, hydrophilic spacer. This is particularly useful for preparing peptides for subsequent conjugation to carrier proteins, surfaces, or small molecule drugs.[21]

Construction of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic agent to cancer cells. The linker connecting the antibody and the drug is a critical component of the ADC, influencing its stability, solubility, and pharmacokinetic profile.[] Fmoc-PEG2-NHS ester can be employed in the synthesis of these linkers. For instance, it can be conjugated to an antibody via lysine residues. Following purification, the Fmoc group is removed, and the exposed amine is then used to attach the cytotoxic payload, often through another linker moiety.[23][24] The inclusion of the PEG spacer can enhance the overall solubility and stability of the final ADC.[][25]

Part 3: Detailed Experimental Protocol: Two-Step Labeling of a Protein

This protocol outlines a general procedure for the sequential conjugation of two different molecules to a protein using Fmoc-PEG2-NHS ester.

Objective: To first conjugate Fmoc-PEG2-NHS ester to a protein via its primary amines, and subsequently, after Fmoc deprotection, to attach a second molecule to the newly exposed amine.

Materials:

-

Protein of interest (e.g., IgG antibody)

-

Fmoc-PEG2-NHS ester

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Second molecule for conjugation (e.g., a fluorescent dye with an NHS ester reactive group)

-

Size-exclusion chromatography (SEC) desalting columns

Methodology:

Figure 2: Step-by-step experimental workflow for two-step protein conjugation.

Step 1: Conjugation of Fmoc-PEG2-NHS Ester to the Protein

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[26]

-

Reagent Preparation: Immediately prior to use, prepare a stock solution (e.g., 10 mg/mL) of Fmoc-PEG2-NHS ester in anhydrous DMF or DMSO.[27][28]

-

Reaction: Add a 5- to 20-fold molar excess of the Fmoc-PEG2-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[7]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography using a desalting column equilibrated with the reaction buffer.

Step 2: Fmoc Deprotection

-

Deprotection: To the purified Fmoc-PEG2-Protein conjugate, add the 20% piperidine in DMF solution. The final concentration of piperidine should be sufficient to initiate deprotection, typically around 5-20% of the total volume.

-

Incubation: Allow the deprotection reaction to proceed for 15-30 minutes at room temperature.

-

Purification: Immediately purify the H2N-PEG2-Protein by passing it through a desalting column to remove piperidine and the cleaved Fmoc adducts.

Step 3: Second Conjugation

-

Reaction: To the purified H2N-PEG2-Protein, add the second molecule for conjugation (e.g., a 10-fold molar excess of a fluorescent dye-NHS ester).

-

Incubation: Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

-

Final Purification: Purify the final conjugate using a desalting column to remove any unreacted materials. The final product can be characterized by spectroscopy and mass spectrometry.

Part 4: Conclusion

Fmoc-PEG2-NHS ester is a highly effective heterobifunctional crosslinker that provides a robust solution for the sequential, controlled modification of biomolecules. Its unique architecture, combining a stable but readily cleavable protecting group, a beneficial hydrophilic spacer, and a highly specific amine-reactive group, empowers researchers to construct complex and well-defined bioconjugates. A thorough understanding of its reaction mechanisms and the practical considerations for its use, as outlined in this guide, will enable scientists and developers to fully harness its potential in creating the next generation of therapeutics, diagnostics, and research tools.

References

- Benchchem. (n.d.). An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.

- Creative PEGWorks. (n.d.). What are PEGylated Proteins?.

- PurePEG. (2025, October 16). The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits.

- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

- Creative Biolabs. (n.d.). What are PEG Linkers?.

- Creative PEGWorks. (n.d.). PEG Linkers: Structure, Applications & Contributions.

- Gupta, S., et al. (2018). Protein PEGylation for cancer therapy: bench to bedside. Journal of Cellular and Molecular Medicine, 22(12), 5893-5903.

- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.

- BOC Sciences. (n.d.). Protein PEGylation Services.

- AxisPharm. (2023, February 9). Application of PEG Linker.

- MtoZ Biolabs. (n.d.). A Brief Description of the Advantages and Challenges of PEGylated Proteins.

- ResearchGate. (n.d.). Main advantages for PEGylation of proteins and liposomes.

- YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry.

- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.

- MedKoo Biosciences. (n.d.). Fmoc-PEG2-NHS ester | CAS# 1807534-85-5.

- MedchemExpress.com. (n.d.). Fmoc-PEG2-C2-NHS ester | PROTAC Linker.

- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- BroadPharm. (n.d.). Fmoc-PEG2-NHS ester, 1807534-85-5.

- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3447.

- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....

- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. 9(41), 13917-13926.

- CD Bioparticles. (n.d.). Fmoc-PEG2-NHS ester.

- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.

- Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.

- MySkinRecipes. (n.d.). Fmoc-PEG2-C2-NHS ester.

- MedchemExpress.com. (n.d.). Fmoc-NH-PEG2-NHS ester | Intermediate.

- CymitQuimica. (n.d.). Fmoc-PEG2-C2-NHS ester.

- Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.

- BroadPharm. (n.d.). PEG NHS ester.

- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.

- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.

- BroadPharm. (n.d.). PEG NHS ester, Amine Reactive Reagent.

- ChemicalBook. (n.d.). Fmoc-PEG2-NHS ester | 1807534-85-5.

- Benchchem. (n.d.). Application Notes and Protocols for Protein Labeling with Acid-PEG2-NHS Ester.

- MedChemExpress. (n.d.). Fmoc-PEG2-C2-NHS ester - Product Data Sheet.

- PurePEG. (n.d.). Fmoc-NH-PEG2-CH2COOH.

- AxisPharm. (n.d.). Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers.

- BroadPharm. (n.d.). Fmoc PEG, PEG reagent, PEG linker.

- Benchchem. (n.d.). Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines.

- NSP-Functional Polymers & Copolymers. (n.d.). Fmoc-NH-PEG-NH2.

- BroadPharm. (n.d.). m-PEG2-NHS ester, 1127247-34-0.

Sources

- 1. youtube.com [youtube.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creativepegworks.com [creativepegworks.com]

- 4. purepeg.com [purepeg.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 17. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]

- 18. researchgate.net [researchgate.net]

- 19. medkoo.com [medkoo.com]

- 20. Fmoc-PEG2-NHS ester, 1807534-85-5 | BroadPharm [broadpharm.com]

- 21. Fmoc-PEG2-C2-NHS ester [myskinrecipes.com]

- 23. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Application of PEG Linker | AxisPharm [axispharm.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. glenresearch.com [glenresearch.com]

- 28. interchim.fr [interchim.fr]

An In-depth Technical Guide to Fmoc-PEG2-NHS Ester: Structure, Mechanism, and Application in Bioconjugation

Introduction: The Versatility of a Heterobifunctional Linker

In the landscape of modern bioconjugation, drug discovery, and proteomics, the ability to selectively and efficiently link different molecular entities is paramount. Fmoc-PEG2-NHS ester has emerged as a cornerstone reagent for researchers seeking precise control over the assembly of complex biomolecular architectures. This guide provides an in-depth exploration of its chemical properties, reaction mechanisms, and practical applications, offering field-proven insights for its successful implementation in the laboratory.

At its core, Fmoc-PEG2-NHS ester is a heterobifunctional crosslinker. This means it possesses two distinct reactive groups, allowing for a sequential and controlled conjugation strategy.[1] One end features a fluorenylmethoxycarbonyl (Fmoc)-protected amine, a staple in solid-phase peptide synthesis (SPPS) for its base-lability.[2][3] The other end is an N-hydroxysuccinimide (NHS) ester, a widely used functional group for its high reactivity and selectivity towards primary amines under physiological conditions.[4][5][6]

Bridging these two functional ends is a short, hydrophilic polyethylene glycol (PEG) spacer. This PEG linker not only enhances the aqueous solubility of the molecule and its conjugates but also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[7][8] The combination of these three components—the base-labile Fmoc group, the amine-reactive NHS ester, and the solubilizing PEG spacer—makes Fmoc-PEG2-NHS ester an exceptionally versatile tool for applications ranging from peptide labeling and surface modification to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10]

Core Chemical Structure and Properties

The utility of Fmoc-PEG2-NHS ester is intrinsically linked to its well-defined chemical structure. Understanding its properties is the first step toward designing robust and reproducible conjugation protocols.

The molecule consists of:

-

Fmoc Group: Provides a temporary protective shield for a primary amine. Its removal is typically achieved under basic conditions, which do not affect the integrity of many biomolecules.[2]

-

PEG2 Linker: A two-unit polyethylene glycol chain that imparts hydrophilicity and acts as a flexible spacer.[7]

-

NHS Ester: An activated ester that readily reacts with nucleophilic primary amines to form a stable amide bond.[5][6]

Below is a summary of the key quantitative data for Fmoc-PEG2-NHS ester:

| Property | Value | Source(s) |

| CAS Number | 1807534-85-5 | [7][9][11] |

| Molecular Formula | C₂₆H₂₈N₂O₈ | [1][7][11] |

| Molecular Weight | 496.51 g/mol | [7][9][11] |

| Appearance | White to off-white solid or liquid mixture | [9][11] |

| Solubility | Soluble in DMSO and DMF | [9][12] |

Storage and Handling: Fmoc-PEG2-NHS ester is sensitive to moisture, particularly the NHS ester group which is prone to hydrolysis.[5][13] For long-term stability, it should be stored at -20°C in a desiccated environment.[7][13] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation.[13] It is highly recommended to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately prior to each experiment.[13][14] Stock solutions should not be prepared for long-term storage due to the hydrolytic instability of the NHS ester.[4]

Dual Mechanisms of Action: A Two-Step Conjugation Strategy

The power of Fmoc-PEG2-NHS ester lies in its two distinct and orthogonal reaction mechanisms. This allows for a stepwise approach to bioconjugation, providing a high degree of control over the final product.

The Amine-Reactive NHS Ester Coupling

The NHS ester is the workhorse for labeling proteins, amine-modified oligonucleotides, and other molecules bearing primary amines.[7][8] The reaction is a classic nucleophilic acyl substitution.[15] An unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[5][15]

The efficiency of this reaction is critically dependent on pH.[14][16] At a pH below 7.2, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[14][15] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester, where water acts as the nucleophile, increases significantly, competing with the desired aminolysis reaction and reducing the overall yield.[6][15] Therefore, the optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[6][14]

Caption: Mechanism of Fmoc deprotection using a secondary amine base.

Experimental Protocol: Labeling a Protein with Fmoc-PEG2-NHS Ester

This protocol provides a generalized workflow for the covalent attachment of Fmoc-PEG2-NHS ester to a protein. Optimization of molar excess, reaction time, and temperature may be necessary for specific proteins.

Materials:

-

Protein of interest (1-10 mg/mL)

-

Fmoc-PEG2-NHS ester

-

Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5) [13][14]* Anhydrous, amine-free DMSO or DMF [16][17]* Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) [14][17]* Purification system (e.g., desalting column, dialysis cassette) [4][17] Workflow Diagram:

Caption: Experimental workflow for protein labeling with Fmoc-PEG2-NHS ester.

Step-by-Step Methodology:

-

Preparation of Protein:

-

Ensure the protein is in an amine-free buffer (e.g., PBS). [14]Buffers containing primary amines like Tris or glycine are incompatible as they will compete with the protein for reaction with the NHS ester. [13][14] * If necessary, perform a buffer exchange using a desalting column or dialysis. [17] * Adjust the protein concentration to 1-10 mg/mL in the reaction buffer. [17]

-

-

Preparation of Fmoc-PEG2-NHS Ester Solution:

-

Conjugation Reaction:

-

Add a calculated molar excess of the Fmoc-PEG2-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point for optimization. [4][15] * Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) of the total reaction volume to avoid protein denaturation. [4][14] * Gently mix the reaction.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. [4][18]Longer incubation times (e.g., overnight at 4°C) may be required for less reactive proteins. [17]

-

-

Quenching the Reaction (Optional but Recommended):

-

Purification of the Conjugate:

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below are common issues and field-proven strategies to address them.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation Yield | 1. Hydrolyzed NHS Ester: Reagent was compromised by moisture. [14] 2. Incorrect Buffer pH: pH is too low (<7.2) or too high (>8.5). [14] 3. Incompatible Buffer: Buffer contains primary amines (e.g., Tris, glycine). [14] | 1. Ensure proper storage and handling of the NHS ester. Prepare fresh solutions in anhydrous solvent immediately before use. [13][14] 2. Verify the reaction buffer pH is within the optimal 7.2-8.5 range. [14] 3. Perform a buffer exchange into an amine-free buffer like PBS. [13][14] |

| Protein Precipitation | 1. High Organic Solvent Concentration: Exceeding 10% DMSO/DMF can denature proteins. [4][14] 2. Protein Instability: The protein is not stable under the chosen buffer conditions. [14] | 1. Keep the volume of the NHS ester stock solution to a minimum, ideally below 10% of the total reaction volume. [4] 2. Ensure the buffer is optimal for your specific protein's stability. |

| High Background or Non-Specific Binding | Unreacted NHS Ester: Excess reactive reagent remains after the main reaction. | Add a quenching step with an amine-containing buffer (Tris or glycine) after the main incubation period. [14][17]Ensure thorough purification to remove all unreacted small molecules. [4] |

Conclusion

Fmoc-PEG2-NHS ester stands out as a powerful and versatile tool in the chemical biologist's and drug developer's arsenal. Its dual-functionality, conferred by the orthogonal Fmoc and NHS ester groups, allows for controlled, sequential conjugations. The integrated PEG spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting conjugates. By understanding the core principles of its chemical structure, the nuances of its reaction mechanisms, and the practicalities of its application, researchers can confidently leverage this reagent to advance their work in creating novel bioconjugates, targeted therapeutics, and sophisticated research tools.

References

- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. (n.d.). Benchchem.

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.

- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (2025). Benchchem.

- Reaction Conditions for Chemical Coupling (S9237). (n.d.). New England Biolabs.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC - NIH.

- Deprotecting Fmoc Group Mechanism. (2022). Organic Chemistry - YouTube.

- Fmoc-PEG2-NHS ester | CAS# 1807534-85-5. (n.d.). MedKoo Biosciences.

- Fmoc-PEG2-C2-NHS ester | PROTAC Linker. (n.d.). MedchemExpress.com.

- Fmoc-PEG2-NHS ester, 1807534-85-5. (n.d.). BroadPharm.

- (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (n.d.). ResearchGate.

- Fmoc-NH-PEG2-NHS ester | Intermediate. (n.d.). MedchemExpress.com.

- Fmoc-PEG2-C2-NHS ester. (n.d.). CymitQuimica.

- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.

- Fmoc-PEG2-NHS ester. (n.d.). CD Bioparticles.

- Fmoc-NH-PEG-NH2, MW 2k. (n.d.). Creative PEGWorks.

- Fmoc-NH-PEG2-CH2COOH. (n.d.). Advanced ChemTech.

- Fmoc-PEG2-NHS ester | 1807534-85-5 | HXC53485. (n.d.). Biosynth.

- Fmoc-PEG2-C2-NHS ester. (n.d.). MySkinRecipes.

- Fmoc PEG, Fmoc Amino PEG Reagent, Fmoc-NH Linkers. (n.d.). AxisPharm.

- Fmoc-PEG2-NHS ester. (n.d.). Glyco MindSynth.

- Technical Support Center: Optimizing Acid-PEG2-NHS Ester Reactions. (2025). Benchchem.

- Application Notes and Protocols for Protein Labeling with Acid-PEG2-NHS Ester. (2025). Benchchem.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.

- Fmoc-NH-PEG2-CH2COOH, 166108-71-0. (n.d.). BroadPharm.

- Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.

- Fmoc-NH-PEG-NH2. (n.d.). Biopharma PEG.

- Protocol for PEG NHS Ester. (2022). BroadPharm.

- Protocol for PEG NHS Reagents. (2024). AxisPharm.

- NHS ester labeling of amino biomolecules. (n.d.).

- NHS ester PEG. (n.d.). BOC Sciences.

- Fmoc-NH-PEG11-NHS ester. (n.d.). BOC Sciences.

Sources

- 1. Fmoc-PEG2-NHS ester | 1807534-85-5 | HXC53485 | Biosynth [biosynth.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. medkoo.com [medkoo.com]

- 8. Fmoc-PEG2-NHS ester, 1807534-85-5 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fmoc-PEG2-C2-NHS ester [myskinrecipes.com]

- 11. Fmoc-PEG2-C2-NHS ester | CymitQuimica [cymitquimica.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. broadpharm.com [broadpharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

Understanding the Core Components: A Structural Breakdown

An In-Depth Technical Guide to Fmoc-PEG2-NHS Ester: Properties, Applications, and Protocols

This guide provides a comprehensive technical overview of Fmoc-PEG2-NHS ester, a bifunctional linker widely utilized in bioconjugation, peptide synthesis, and drug delivery system development. We will delve into its core chemical properties, explore its mechanism of action in common laboratory applications, and provide detailed, field-tested protocols to ensure successful and reproducible results. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Fmoc-PEG2-NHS ester is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, allowing for the sequential and controlled conjugation of molecules. To fully grasp its utility, we must first dissect its three key functional components: the Fmoc group, the PEG spacer, and the NHS ester.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group, most commonly employed in solid-phase peptide synthesis (SPPS). Its primary function is to "cap" a primary or secondary amine, preventing it from reacting while another part of the molecule is being modified. The Fmoc group is stable under acidic conditions but can be cleanly and rapidly removed by treatment with a mild base, such as piperidine, regenerating the amine for subsequent reaction.

-

The PEG2 (Polyethylene Glycol) Spacer: The central part of the linker consists of a two-unit polyethylene glycol chain. This oligo(ethylene glycol) spacer is hydrophilic, flexible, and non-immunogenic. Its inclusion in a conjugate can enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the modified molecule by increasing its hydrodynamic radius. The defined length of the PEG2 spacer (a chain length of 8 atoms) provides precise spatial control between the conjugated molecules.

-

The NHS (N-hydroxysuccinimide) Ester: This is an amine-reactive group. NHS esters react efficiently with primary and secondary amines at physiological to slightly basic pH (typically pH 7.2-8.5) to form stable, covalent amide bonds. The NHS group is activated for reaction, making the conjugation process highly efficient and specific towards available amine groups on target molecules like proteins, peptides, or antibodies.

The interplay of these three components makes Fmoc-PEG2-NHS ester a powerful tool for sophisticated bioconjugation strategies.

Physicochemical Properties and Data

A precise understanding of the molecular weight and other physical properties is critical for accurate experimental design, particularly for stoichiometry calculations in conjugation reactions and for characterization techniques like mass spectrometry.

Table 1: Physicochemical Properties of Fmoc-PEG2-NHS Ester

| Property | Value | Source(s) |

| Molecular Weight | 496.51 g/mol | [1][2][3] |

| Exact Mass | 496.1846 g/mol | [4] |

| Chemical Formula | C₂₆H₂₈N₂O₈ | [1][2][4] |

| CAS Number | 1807534-85-5 | [1][2][4] |

| Appearance | White to off-white solid or liquid mixture | [1][3] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in DMSO, DMF, chloroform, methylene chloride | [3][5] |

Note: The molecular weight may vary slightly between batches due to hydration levels. Always refer to the batch-specific certificate of analysis for the most accurate value when preparing stock solutions.

Mechanism of Action and Reaction Schematics

The utility of Fmoc-PEG2-NHS ester lies in its two distinct reactive handles, which can be addressed in a sequential manner. This allows for the construction of complex bioconjugates.

Amine Conjugation via NHS Ester

The primary reaction involves the NHS ester moiety reacting with a primary amine on a target molecule (e.g., the N-terminus of a protein or the side chain of a lysine residue). This reaction proceeds via nucleophilic acyl substitution.

-

Causality: The succinimidyl group is an excellent leaving group. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide byproduct and forming a stable amide bond.

-

Optimal Conditions: The reaction is most efficient at a pH range of 7.2 to 8.5. Below this range, the amine is protonated and thus less nucleophilic. Above this range, the NHS ester becomes increasingly susceptible to hydrolysis, which competes with the desired conjugation reaction.

Fmoc Deprotection

Once the first conjugation is complete, the Fmoc group can be removed to expose a new primary amine.

-

Causality: The Fmoc group is cleaved under mild basic conditions, typically with a secondary amine like piperidine. The mechanism involves an E1cB-elimination. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide and the free amine.

-

Trustworthiness of Protocol: This deprotection is highly efficient and orthogonal to many other protecting groups used in organic synthesis, making it a reliable step in a multi-step conjugation strategy. The reaction is typically complete within minutes at room temperature.[5]

Visualization of the Workflow

The following diagram illustrates the sequential reaction pathway using Fmoc-PEG2-NHS ester.

Caption: Sequential conjugation workflow using Fmoc-PEG2-NHS ester.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating by including critical steps for purification and characterization.

Protocol: Conjugation of Fmoc-PEG2-NHS Ester to a Protein

This protocol details the labeling of a protein with the linker.

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., PBS, pH 7.4). Crucially, the buffer must be free of primary amines (e.g., Tris or glycine).

-

Fmoc-PEG2-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., PD-10) for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 2-10 mg/mL in the Reaction Buffer.

-

Linker Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of Fmoc-PEG2-NHS ester in anhydrous DMF or DMSO. Causality: The NHS ester is moisture-sensitive and will hydrolyze over time in solution. Preparing it fresh is essential for high conjugation efficiency.

-

Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio must be determined empirically for each protein. b. Gently mix the reaction and incubate for 30-60 minutes at room temperature, or 2 hours at 4°C. Avoid vigorous vortexing to prevent protein denaturation.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature. Causality: The excess Tris will react with any remaining NHS ester, preventing non-specific reactions in subsequent steps.

-

Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

Characterization: a. Confirm conjugation using SDS-PAGE. The conjugated protein should show a slight increase in molecular weight. b. Quantify the degree of labeling using MALDI-TOF mass spectrometry.

Protocol: On-Conjugate Fmoc Deprotection

This protocol describes the removal of the Fmoc group from the purified protein-PEG conjugate.

Materials:

-

Purified Fmoc-PEG-Protein conjugate

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Purification system (e.g., dialysis or tangential flow filtration)

Procedure:

-

Solvent Exchange (if necessary): If the protein is in an aqueous buffer, it may need to be transferred to a buffer containing a co-solvent like DMF to ensure the solubility of all components. This step is highly protein-dependent and may require optimization to avoid precipitation.

-

Deprotection Reaction: a. Add the Deprotection Solution to the conjugate solution. A common starting point is to add 1 part of the 20% piperidine/DMF solution to 4 parts of the conjugate solution. b. Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Purification: Immediately purify the resulting amine-PEG-protein conjugate to remove piperidine and the dibenzofulvene byproduct. Extensive dialysis or tangential flow filtration against the desired final buffer is highly recommended.

-

Validation: The deprotection can be validated by reacting the newly exposed amine with an amine-reactive fluorescent dye (e.g., a different NHS ester dye) and observing fluorescence incorporation.

Applications in Research and Drug Development

The unique properties of Fmoc-PEG2-NHS ester lend it to several advanced applications:

-

PROTACs Synthesis: It is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The NHS ester reacts with lysine residues on the antibody, and after Fmoc deprotection, the drug can be coupled to the newly formed amine.

-

Peptide Modification: In peptide synthesis, it can be used to introduce a PEG spacer at a specific site (e.g., the N-terminus or a lysine side chain) for subsequent modification.

-

Surface Functionalization: Solid supports or nanoparticles with primary amine groups can be functionalized with this linker. Subsequent deprotection allows for the covalent attachment of other molecules, such as targeting ligands or proteins.

Conclusion

Fmoc-PEG2-NHS ester is a high-utility reagent for researchers in chemistry, biology, and pharmacology. Its defined length, hydrophilic PEG spacer, and orthogonal reactive ends provide a powerful platform for the precise construction of complex biomolecular architectures. By understanding the causality behind the reaction mechanisms and adhering to robust, self-validating protocols, scientists can reliably integrate this linker into their workflows to advance drug discovery and development.

References

Sources

A Senior Application Scientist's Technical Guide to Fmoc-PEG2-NHS Ester

Abstract

Fmoc-PEG2-NHS ester is a heterobifunctional crosslinking reagent of significant utility in modern biopharmaceutical research and development. It integrates three key chemical motifs: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete two-unit polyethylene glycol (PEG) spacer, and a highly reactive N-Hydroxysuccinimide (NHS) ester. This unique architecture enables a sequential and controlled approach to bioconjugation, allowing for the precise linkage of molecules to primary amines while preserving a masked amino functionality for subsequent synthetic steps. This guide provides an in-depth examination of the reagent's chemical properties, mechanism of action, core applications, and detailed, field-proven protocols for its use in modifying peptides, proteins, and other biomolecules. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker to enhance the therapeutic properties of their molecules, such as solubility, stability, and pharmacokinetic profiles.[1][2][3]

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of Fmoc-PEG2-NHS ester is the first step toward its successful implementation in any experimental design. The molecule is engineered for sequential conjugation, a strategy made possible by its distinct functional ends.[4]

The NHS ester moiety is an amine-reactive group designed for the efficient and specific acylation of primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of proteins.[5][6] The central PEG2 spacer is a short, hydrophilic chain that enhances the aqueous solubility of the reagent and the resulting conjugate, a critical factor in preventing aggregation and improving the pharmacokinetic profile of modified biologics.[2][7] The Fmoc group serves as a temporary, base-labile protecting group for a terminal amine.[2][4] This protection is stable under the conditions required for the NHS ester reaction but can be cleanly removed using a secondary amine base like piperidine, revealing a new primary amine for further functionalization.[4][8]

Key Physicochemical and Identification Data

| Parameter | Value | Source(s) |

| CAS Number | 1807534-85-5 | [7][9][10][11][12] |

| Molecular Formula | C₂₆H₂₈N₂O₈ | [7][9][10][12] |

| Molecular Weight | 496.51 g/mol | [7][9][10][11][12] |

| Appearance | White to off-white solid or liquid mixture | [9][11] |

| Purity | Typically >95% | [10] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [11][13] |

| Storage | Store at -20°C, desiccated, and protected from light.[7][11] For long-term storage, months to years.[7] |

The Chemistry of Conjugation: A Dual Mechanism of Action

The utility of Fmoc-PEG2-NHS ester is rooted in its two-stage reactivity. This allows a scientist to first attach the linker to a target biomolecule and then, in a separate step, use the newly deprotected amine as an attachment point for a second molecule, such as a drug payload, imaging agent, or another polymer.

Stage 1: Amine Acylation via NHS Ester Reaction

The initial conjugation step targets primary amines. The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine of a biomolecule attacks the carbonyl carbon of the NHS ester.[4] This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[4]

Causality of Experimental Choice: The pH of the reaction buffer is the most critical parameter for this step. An optimal pH range of 7.2 to 8.5 is essential.[4]

-

Below pH 7: The target primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and effectively halting the reaction.[4][14]

-

Above pH 8.5: The competing reaction of NHS ester hydrolysis accelerates significantly, reducing the yield of the desired conjugate.[4][13][14]

Buffers free of primary amines, such as phosphate or bicarbonate buffers, are mandatory to prevent them from competing with the target molecule.[13][14]

Stage 2: Fmoc Deprotection

Once the linker is securely attached to the first biomolecule, the Fmoc group can be removed to expose the terminal amine for the next reaction. This is achieved through a base-catalyzed β-elimination mechanism.[4][15] Treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like DMF, efficiently removes the Fmoc group.[8][15][16] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene, which is subsequently scavenged by the excess piperidine.[8][17]

Core Applications & Methodologies

The dual-reactivity of Fmoc-PEG2-NHS ester makes it a valuable tool in several advanced applications, including the development of Antibody-Drug Conjugates (ADCs), the synthesis of complex peptides, and the functionalization of surfaces.[1][4][9][18]

Application: PEGylation of a Therapeutic Peptide

Objective: To enhance the solubility and plasma half-life of a therapeutic peptide by conjugating it with Fmoc-PEG2-NHS ester, followed by the attachment of a larger moiety to the deprotected amine.

Workflow Overview:

Detailed Step-by-Step Protocol: Peptide Conjugation

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.

Materials:

-

Peptide with accessible primary amine(s)

-

Fmoc-PEG2-NHS ester

-

Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[13][19]

-

Purification: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) system

-

Deprotection Solution: 20% (v/v) piperidine in DMF[16]

-

Characterization: Mass Spectrometer (MS), UV-Vis Spectrophotometer

Methodology:

-

Preparation of Reactants:

-

Dissolve the peptide in the Reaction Buffer to a final concentration of 5-10 mg/mL.[20] Ensure any buffers containing amines (like Tris) have been removed via dialysis or buffer exchange.[5][13]

-

Immediately before use, prepare a concentrated stock solution (e.g., 10 mg/mL) of Fmoc-PEG2-NHS ester in anhydrous DMSO.[19] Do not store the reagent in solution for extended periods.[13]

-

-

NHS Ester Conjugation:

-

Calculate the required amount of NHS ester. A 5- to 20-fold molar excess of the linker over the peptide is a common starting point. The optimal ratio must be determined empirically.[21]

-

While gently vortexing the peptide solution, add the calculated volume of the Fmoc-PEG2-NHS ester stock solution dropwise.[5]

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.[5][20]

-

-

Purification of Fmoc-PEG-Peptide:

-

Following incubation, purify the reaction mixture to remove unreacted linker and the N-hydroxysuccinimide byproduct.

-

Expert Insight: Size-Exclusion Chromatography (e.g., using a desalting column) is the most effective method for this step, as it separates molecules based on size.[20] The larger peptide conjugate will elute first.

-

Monitor the elution profile using UV absorbance at 280 nm (for the peptide) and combine the relevant fractions.

-

-

Fmoc Deprotection:

-

Final Purification and Validation:

-

Purify the deprotected H₂N-PEG-Peptide using RP-HPLC to remove the deprotection reagents and the dibenzofulvene-piperidine adduct.

-

Collect the product peak and confirm its identity and purity via Mass Spectrometry. The resulting mass should correspond to the peptide mass + the mass of the PEG2-amine linker.

-

Experimental Considerations and Best Practices

-

Reagent Quality: Always use high-purity, anhydrous DMSO or DMF for dissolving the NHS ester. Water contamination will lead to rapid hydrolysis, while amine contaminants in DMF will consume the reagent.[13][14]

-

Stoichiometry: The degree of labeling can be controlled by adjusting the molar ratio of the NHS ester to the biomolecule. For proteins with many lysine residues, using a lower molar excess can help prevent over-labeling, which might compromise protein function.[20]

-

Reaction Monitoring: For critical applications, the reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC or MS to determine the optimal reaction time.

-

Storage of Conjugate: Store the final purified conjugate in a suitable buffer (e.g., PBS). For long-term stability, store at -20°C or -80°C. Adding a cryoprotectant like glycerol (to 50%) can prevent damage from freeze-thaw cycles.[5][21]

Conclusion

Fmoc-PEG2-NHS ester is a powerful and versatile chemical tool for researchers in drug development and biotechnology. Its heterobifunctional nature provides a framework for controlled, sequential bioconjugation, enabling the construction of complex and precisely defined molecular architectures. By understanding the underlying chemical principles of its dual-stage reactivity and adhering to rigorous, validated protocols, scientists can effectively leverage this reagent to improve the therapeutic potential of peptides, proteins, and other advanced biologics.

References

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

AxisPharm. (n.d.). Fmoc-PEG-NHS ester. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

-

Glyco MindSynth. (n.d.). Fmoc-PEG2-NHS ester. Retrieved from [Link]

-

UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Confluore. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

Sources

- 1. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. Fmoc-PEG2-NHS ester, 1807534-85-5 | BroadPharm [broadpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biotium.com [biotium.com]

- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 7. medkoo.com [medkoo.com]

- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 9. Fmoc-PEG2-C2-NHS ester | CymitQuimica [cymitquimica.com]

- 10. glycomindsynth.com [glycomindsynth.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. polysciences.com [polysciences.com]

- 19. NHS ester protocol for labeling proteins [abberior.rocks]

- 20. glenresearch.com [glenresearch.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability and Storage of Fmoc-PEG2-NHS Ester

This guide provides a comprehensive technical overview of the stability, storage, and handling of Fmoc-PEG2-NHS ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles that govern the efficacy and shelf-life of this critical bioconjugation reagent. By understanding the causality behind each recommendation, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Molecular Architecture and Utility of Fmoc-PEG2-NHS Ester

Fmoc-PEG2-NHS ester is a heterobifunctional crosslinker, a molecular tool designed to covalently link two different molecules.[1][2] Its structure is a masterful assembly of three distinct chemical moieties, each with a specific function:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group attached to a primary amine. It is exceptionally stable under acidic and neutral conditions but can be selectively removed with a mild base, typically piperidine, to reveal a reactive amine for subsequent conjugation steps.[3][4] This orthogonality is a cornerstone of modern peptide synthesis and complex bioconjugation strategies.[4]

-

PEG2 (Polyethylene Glycol) Spacer: A two-unit polyethylene glycol chain. This short, hydrophilic spacer enhances the aqueous solubility of the reagent and the resulting conjugate.[5][6][7] It also provides a flexible bridge between the conjugated molecules, which can reduce steric hindrance and help preserve the biological activity of sensitive biomolecules.[7][8]

-

NHS (N-hydroxysuccinimide) Ester: A highly reactive group at the opposing end of the molecule. The NHS ester is the workhorse of the linker, reacting efficiently and specifically with primary amines (such as those on the N-terminus of proteins or the side chain of lysine residues) to form stable, covalent amide bonds.[9][]

This trifunctional architecture makes Fmoc-PEG2-NHS ester an invaluable reagent in fields such as antibody-drug conjugate (ADC) development, PROTAC synthesis, peptide modification, and surface functionalization.[1][8][11][12]

Caption: Functional components of the Fmoc-PEG2-NHS ester molecule.

The Core Challenge: Chemical Stability and Degradation Pathways

The primary determinant of Fmoc-PEG2-NHS ester's stability is the NHS ester moiety. While highly effective for conjugation, this group is intrinsically susceptible to hydrolysis, a chemical reaction with water that cleaves the ester and renders the reagent inactive for its intended purpose.

The Mechanism of Hydrolysis

Hydrolysis of an NHS ester is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process competes directly with the desired reaction (aminolysis) where a primary amine from the target molecule is the nucleophile.[13] The product of hydrolysis is the unreactive carboxylic acid and free N-hydroxysuccinimide.

Caption: The hydrolysis pathway of the NHS ester group.

Critical Factors Influencing Stability

The rate of hydrolysis is not constant; it is dramatically influenced by several environmental factors that are critical to control during storage and experimentation.

-

pH: This is the most critical factor governing NHS ester stability.[13][14] The rate of hydrolysis increases exponentially with pH.[9][13] While the desired reaction with primary amines requires the amine to be deprotonated (favored at alkaline pH), this same condition accelerates the competing hydrolysis reaction. This necessitates a carefully optimized pH range for conjugation reactions, typically between pH 7.2 and 8.5, to balance amine reactivity with ester stability.[9][15][16]

-

Moisture: As the reactant in hydrolysis, the presence of even trace amounts of water can lead to significant degradation of the solid reagent over time or rapid inactivation of the reagent in solution.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[14][17] Storing the reagent at low temperatures is essential to slow this degradation process.

-

Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are fundamentally incompatible with NHS ester reactions.[15][16] These buffer components will act as nucleophiles, reacting with and "quenching" the NHS ester, thereby preventing it from labeling the intended target molecule.[16]

Data Presentation: Stability of NHS Esters

The following table summarizes publicly available data on the half-life of NHS esters under various conditions, illustrating the profound impact of pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4-5 hours | [9][15] |

| 7.0 | Ambient | ~7 hours | [14] |

| 8.0 | 4 | ~1 hour | [14] |

| 8.6 | 4 | 10 minutes | [9][14][15][18] |

| 9.0 | Room Temperature | Minutes | [14] |

Best Practices for Storage and Handling: A Self-Validating System

Adhering to a strict storage and handling protocol is the only way to ensure the reactivity of your Fmoc-PEG2-NHS ester. Each step is designed to mitigate the risks of hydrolysis and preserve the reagent's integrity.

Long-Term Storage (Solid Form)

The solid, powdered form of the reagent is the most stable.

-

Temperature: Store at -20°C or colder for long-term stability (months to years).[5][6][11]

-

Environment: The vial must be kept in a dry, desiccated environment . Storing the vial inside a secondary container with a desiccant (e.g., silica gel packs) is highly recommended.

-

Light: Protect the reagent from light.[19] While not as critical as moisture, prolonged exposure can be detrimental.

Causality: Storing the reagent frozen and desiccated minimizes the two key drivers of hydrolysis: molecular motion (temperature) and the availability of water (moisture).

Handling the Solid Reagent

Improper handling upon removal from storage is a common and preventable cause of reagent degradation.

-

Equilibration: Before opening the vial, allow it to warm completely to room temperature while still in its desiccated secondary container. This crucial step prevents atmospheric moisture from condensing onto the cold powder, which would immediately initiate hydrolysis.[19][20]

-

Weighing: Handle the powder in a controlled, low-humidity environment if possible. Weigh out only the amount needed for immediate use and promptly return the stock vial to its desiccated, cold storage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety goggles, as NHS ester compounds can be irritants.[20]

Preparing and Storing Stock Solutions

Stock solutions of Fmoc-PEG2-NHS ester are significantly less stable than the solid form and require careful preparation.

-

Solvent Choice: Never prepare stock solutions in aqueous buffers for storage. [19][21] Immediately before use, dissolve the reagent in a high-purity, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[11][16][20][21]

-

Immediate Use: The best practice is to use the stock solution immediately after preparation.

-

Short-Term Storage: If temporary storage is unavoidable, aliquot the anhydrous stock solution into small, single-use volumes and store at -20°C or -80°C for a very limited time (e.g., up to one month at -20°C, up to six months at -80°C) .[11][21] This prevents degradation from repeated freeze-thaw cycles, which can introduce moisture.

Caption: Recommended workflow for handling Fmoc-PEG2-NHS ester.

Experimental Protocol: Protein Labeling with Fmoc-PEG2-NHS Ester

This protocol provides a robust methodology for a common application, detailing not just the steps but the scientific rationale behind them.

Materials

-

Protein of interest (in an amine-free buffer)

-

Fmoc-PEG2-NHS Ester

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, or 0.1 M Sodium Bicarbonate, pH 8.3.[16]

-

Anhydrous Solvent: High-purity DMSO or DMF.[16]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[15][22]

-

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[16][22]

Procedure

-

Prepare the Protein Solution:

-

Ensure the protein is dissolved in an amine-free Reaction Buffer at a known concentration (e.g., 1-10 mg/mL). If the stock buffer contains Tris or other primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

-

Causality: This prevents the buffer from competing with the protein for reaction with the NHS ester.[16]

-

-

Prepare the NHS Ester Stock Solution:

-

Following the handling protocol in Section 3, weigh out the required amount of Fmoc-PEG2-NHS ester.

-

Immediately before starting the reaction, dissolve the powder in anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL or ~20 mM).

-

Causality: Preparing this solution last and using an anhydrous solvent minimizes hydrolysis of the NHS ester before it is introduced to the protein.[20]

-

-

Perform the Conjugation Reaction:

-

Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein (a 10- to 50-fold molar excess is a common starting point).

-

While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[16]

-

Causality: The slightly alkaline pH of the Reaction Buffer (pH 7.4-8.3) ensures that a sufficient population of lysine amines on the protein are deprotonated and nucleophilic, while not so high as to cause immediate hydrolysis of the NHS ester.[13][14] Performing the reaction at 4°C can further slow hydrolysis for sensitive or lengthy incubations.

-

-

Quench the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).[22]

-

Incubate for an additional 15-30 minutes at room temperature.

-

Causality: The high concentration of primary amines in the Quenching Buffer rapidly reacts with and consumes any remaining unreacted Fmoc-PEG2-NHS ester, preventing non-specific labeling during subsequent purification and analysis steps.[15][22]

-

-

Purify the Conjugate:

-

Remove the excess, quenched crosslinker and reaction byproducts (like free NHS) by passing the reaction mixture through a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Causality: This step is essential to obtain a pure conjugate for downstream applications and to remove small molecules that could interfere with assays.

-

Caption: Experimental workflow for protein conjugation.

Conclusion

The utility of Fmoc-PEG2-NHS ester in advanced bioconjugation is directly proportional to its chemical integrity. Its stability is not absolute but is a function of its environment. The NHS ester moiety, essential for its reactivity, is also its point of greatest vulnerability, being highly susceptible to hydrolysis. Mastery of this reagent is therefore achieved through the rigorous exclusion of moisture and the careful control of pH and temperature. By adhering to the principles and protocols outlined in this guide—storing cold and dry, equilibrating before use, and utilizing anhydrous solvents for stock solutions—researchers can ensure the reagent performs with maximum efficiency, leading to reproducible and reliable scientific outcomes.

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

-

UCI Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

AxisPharm. Fmoc-PEG-NHS ester. [Link]

-

National Institutes of Health (NIH). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. [Link]

-

Bioconjugate Chemistry. Mastering Bioconjugation: The Role of Fmoc-Protected PEG Linkers. [Link]

-

AxisPharm. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. [Link]

-

Single Use Support. Bioconjugates: Examples & Applications. [Link]

-

Creative Biolabs. Fmoc-PEG2-NHS ester (CAT#: ADC-L-S0165). [Link]

-

National Institutes of Health (NIH). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]

Sources

- 1. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. Fmoc-PEG2-NHS ester | 1807534-85-5 | HXC53485 | Biosynth [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. medkoo.com [medkoo.com]

- 6. Fmoc-PEG2-NHS ester, 1807534-85-5 | BroadPharm [broadpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. thermofisher.com [thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. neb.com [neb.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism and Application of Fmoc-PEG2-NHS Ester Reactions

<

Abstract

This technical guide provides an in-depth analysis of the Fmoc-PEG2-NHS ester, a heterobifunctional linker integral to modern bioconjugation, proteomics, and drug development. We will dissect its molecular architecture, elucidate the dual-stage reaction mechanism, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent with precision and confidence. We will explore the critical parameters governing the reaction, common challenges, and robust purification strategies to ensure the synthesis of well-defined conjugates.

Introduction: Deconstructing the Fmoc-PEG2-NHS Ester

The Fmoc-PEG2-NHS ester is a powerful tool designed for sequential and controlled bioconjugation.[1] Its structure is comprised of three key functional components, each with a distinct and vital role:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the terminal amine.[2] This allows for the selective reaction of the NHS ester while the amine remains shielded. The mild conditions required for its removal are a significant advantage, preserving the integrity of sensitive biomolecules.[2]

-

PEG2 (Polyethylene Glycol) Linker: A short, two-unit polyethylene glycol spacer. This hydrophilic linker enhances the aqueous solubility of the resulting conjugate and provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules.[3][4][5][6]

-

NHS (N-hydroxysuccinimide) Ester: A highly reactive group that readily couples with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable and irreversible amide bond.[7][8]

This trifecta of functionalities enables a robust, two-stage conjugation strategy, making it a reagent of choice for constructing complex architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][9]

The Core Reaction Mechanism: A Tale of Two Chemistries

The utility of the Fmoc-PEG2-NHS ester is rooted in its ability to undergo two distinct and sequential reactions. This allows for a controlled, stepwise approach to bioconjugation.

Stage 1: Amine PEGylation via NHS Ester Acylation

The initial step involves the reaction of the NHS ester with a primary amine on the target biomolecule. This is a classic nucleophilic acyl substitution reaction.[10] The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming a stable amide bond.[8][10]

The Critical Role of pH: The efficiency of this reaction is exquisitely dependent on the pH of the reaction buffer.[11][12][13]

-

Low pH (<7.2): The primary amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows or even halts the reaction.[1][13]

-

Optimal pH (7.2 - 8.5): This range represents a delicate balance. The concentration of the deprotonated, reactive amine is sufficient for efficient conjugation, while the rate of a key competing reaction—hydrolysis of the NHS ester—is manageable.[1][7][14]

-

High pH (>8.5): The rate of NHS ester hydrolysis increases dramatically.[13][15] Water molecules act as competing nucleophiles, cleaving the ester and rendering it inactive for conjugation, thereby reducing the overall yield.[7]

Diagram: NHS Ester Reaction Mechanism

Caption: Nucleophilic attack of a primary amine on the NHS ester.

Stage 2: Fmoc Deprotection to Unveil the Second Reactive Handle

Once the PEG linker is securely attached to the first molecule, the Fmoc group can be removed to expose the terminal amine for a subsequent conjugation step. This deprotection is achieved under mild basic conditions, typically using a secondary amine like piperidine in an organic solvent such as dimethylformamide (DMF).[1][2][16]

The mechanism is a base-catalyzed β-elimination:

-

Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorene ring.[16]

-

β-Elimination: This creates a carbanion that is stabilized by the aromatic system. The unstable intermediate then undergoes elimination, cleaving the C-O bond and releasing the free primary amine, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[16][17]

-

DBF Scavenging: The excess amine base (e.g., piperidine) acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This is a critical step to prevent DBF from reacting with the newly deprotected amine, which would terminate the chain.[16][18]

Diagram: Fmoc Deprotection Workflow

Caption: The workflow for Fmoc group removal.

Field-Proven Experimental Protocols

The following protocols are designed as a robust starting point. Optimization may be required based on the specific properties of the biomolecule.

Protocol 1: NHS Ester Conjugation to a Protein

This protocol details the labeling of a protein with Fmoc-PEG2-NHS ester.

Materials:

-

Protein of interest (1-10 mg/mL)

-

Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 8.3-8.5)[11]

-

Fmoc-PEG2-NHS ester

-

Quenching solution (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0)[10]

-

Purification system (e.g., desalting column for size-exclusion chromatography)[20]

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.[14]

-

Reagent Preparation: Immediately before use, dissolve the Fmoc-PEG2-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[19][21] Do not store the stock solution, as the NHS ester is moisture-sensitive and will hydrolyze.[19]

-

Reaction Setup: While gently stirring, add a 10- to 20-fold molar excess of the Fmoc-PEG2-NHS ester stock solution to the protein solution.[10] Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to prevent protein denaturation.[14][22]

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[11] The optimal time may require empirical determination.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.[14]

-

Purification: Remove unreacted reagent and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[10][20]

Protocol 2: Fmoc Deprotection

This protocol is for the removal of the Fmoc group from the PEGylated conjugate.

Materials:

Procedure:

-

Solvent Exchange (if necessary): If the conjugate is in an aqueous buffer, it must be dried (e.g., by lyophilization) or precipitated.

-

Deprotection Reaction: Resuspend the conjugate in the 20% piperidine/DMF solution. Allow the reaction to proceed for 20-30 minutes at room temperature.

-

Removal of Reagents: The method for removing the deprotection solution and byproducts will depend on the nature of the conjugate. For larger biomolecules, precipitation followed by washing with DMF and then a non-polar solvent like diethyl ether can be effective. For smaller molecules, chromatographic purification may be necessary.

Causality and Experimental Choices: A Deeper Dive

| Parameter | Recommended Choice | Rationale & Justification |

| Reaction pH (NHS Ester) | 8.3 - 8.5 | This pH provides the optimal balance between amine nucleophilicity and NHS ester stability. Lower pH protonates the amine, while higher pH accelerates hydrolysis of the ester.[11][12][24] |

| Reaction Buffer | Phosphate, Borate, Bicarbonate | These buffers are effective in the optimal pH range and, crucially, do not contain primary amines that would compete with the target molecule for reaction with the NHS ester.[7][11] Buffers like Tris and glycine must be avoided.[14] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | Fmoc-PEG2-NHS ester is often poorly soluble in aqueous solutions.[11] Anhydrous, amine-free organic solvents are required to prepare a concentrated stock solution and prevent premature hydrolysis.[19][21] |

| Molar Excess of NHS Ester | 10-20 fold | A molar excess is necessary to drive the reaction to completion, especially in dilute protein solutions where hydrolysis is a significant competing reaction.[10][19] |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Piperidine is a secondary amine that is basic enough to efficiently catalyze the β-elimination of the Fmoc group but mild enough to avoid side reactions on most peptides and proteins.[2][23] |

Purification and Analysis: Ensuring a Homogeneous Product

Purification is a critical step to remove unreacted reagents, byproducts, and to isolate the desired conjugate. The choice of technique depends on the properties of the conjugate.

-

Size Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins. It effectively separates the larger conjugate from smaller molecules like unreacted PEG-linker and hydrolyzed NHS.[20][]

-

Ion Exchange Chromatography (IEX): IEX can be a powerful tool for separating species with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated) or positional isomers, as the PEG chain can shield surface charges on the protein, altering its retention on the column.[][26][27][28]

-

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for smaller PEGylated molecules and for analytical characterization of the final product.[]

-

Hydrophobic Interaction Chromatography (HIC): Can be used as a complementary technique to IEX, though its effectiveness can vary depending on the relative hydrophobicity of the protein and the PEG linker.[20][]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation Yield | 1. Hydrolyzed NHS Ester due to moisture. 2. Incorrect buffer pH (too low or too high). 3. Buffer contains primary amines (e.g., Tris). | 1. Use fresh, anhydrous DMSO/DMF. Equilibrate reagent to room temperature before opening.[14] 2. Verify buffer pH is within the 7.2-8.5 range.[14] 3. Perform buffer exchange into a non-amine buffer like PBS.[19] |